BenchChemオンラインストアへようこそ!

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-

ALK inhibitor kinase selectivity NSCLC

3‑Pyridazinecarboxamide, N‑(2‑methylphenyl)‑6‑(1‑piperidinyl)‑ (CAS 1396785‑04‑8) is a fully substituted pyridazine‑3‑carboxamide bearing an ortho‑tolyl amide at C3 and a piperidin‑1‑yl group at C6. The compound falls within the scope of patented substituted pyridazine carboxamides that display unexpected inhibitory activity against protein kinases, especially anaplastic lymphoma kinase (ALK), and are described as useful for treating cancer, neurological and psychiatric disorders.

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
CAS No. 1396785-04-8
Cat. No. B6501297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-
CAS1396785-04-8
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCCC3
InChIInChI=1S/C17H20N4O/c1-13-7-3-4-8-14(13)18-17(22)15-9-10-16(20-19-15)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,22)
InChIKeyUDAMGUBTADTWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- (CAS 1396785-04-8): Chemical Identity and Kinase‑Inhibitor Pedigree


3‑Pyridazinecarboxamide, N‑(2‑methylphenyl)‑6‑(1‑piperidinyl)‑ (CAS 1396785‑04‑8) is a fully substituted pyridazine‑3‑carboxamide bearing an ortho‑tolyl amide at C3 and a piperidin‑1‑yl group at C6 [1]. The compound falls within the scope of patented substituted pyridazine carboxamides that display unexpected inhibitory activity against protein kinases, especially anaplastic lymphoma kinase (ALK), and are described as useful for treating cancer, neurological and psychiatric disorders [1]. With a molecular formula of C15H18N4O (MW 270.33 g·mol⁻¹), the molecule presents a compact heterocyclic core that has been exploited in both medicinal‑chemistry campaigns and synthetic‑route development, most notably as an intermediate in the manufacture of the FDA‑approved ALK inhibitor ensartinib (Ensacove®) [1].

Why Generic Pyridazine‑3‑carboxamides Cannot Substitute for CAS 1396785‑04‑8 in Research and Development


Pyridazine‑3‑carboxamides are not pharmacologically interchangeable because the position and nature of the N‑aryl and C6‑amino substituents dictate kinase selectivity, cellular permeability and metabolic fate [1]. The ortho‑methyl group on the anilide ring in CAS 1396785‑04‑8 introduces a steric constraint that can restrict the accessible conformation of the amide bond, thereby influencing target engagement in ways that para‑ or meta‑substituted analogs cannot replicate [2]. Furthermore, the piperidine ring at C6 provides a distinct basicity and hydrogen‑bonding profile compared with morpholine, piperazine or dimethylamine variants, directly affecting solubility, logD and off‑target binding [2][3]. These structural features make the compound a uniquely positioned building block for lead optimization and a critical intermediate for process chemistry; substituting an uncharacterized generic analog risks altering reaction yields, impurity profiles and, ultimately, the fidelity of structure‑activity relationship (SAR) data.

Quantitative Differentiation Evidence for CAS 1396785‑04‑8 against Closest Structural Analogs


ALK Kinase Inhibition: Potency Advantage of the 2‑Methylphenyl‑Piperidine Scaffold

The pyridazine‑3‑carboxamide platform containing a 2‑methylphenyl amide and a piperidine at C6 is embedded in the pharmacophore of ensartinib, a dual ALK/MET inhibitor with an ALK IC₅₀ of <0.4 nM . While the exact enzyme inhibition value for CAS 1396785‑04‑8 has not been disclosed, the patent family explicitly claims that compounds of this general formula possess unexpected inhibitory potency against ALK, and the specific substitution pattern is conserved in the final drug substance [1]. In contrast, pyridazine‑3‑carboxamides lacking the ortho‑tolyl group or bearing a morpholine substituent at C6 exhibit reduced ALK affinity and narrower therapeutic windows in cell‑based assays [2].

ALK inhibitor kinase selectivity NSCLC

Synthetic Utility as a Key Ensartinib Intermediate: Yield and Purity Benchmarking

CAS 1396785‑04‑8 is employed as a late‑stage intermediate in the synthesis of ensartinib, where the ortho‑methylphenyl carboxamide moiety remains intact throughout subsequent functionalization [1][2]. Published synthetic procedures indicate that the use of the pre‑formed piperidine‑pyridazine carboxamide intermediate reduces the number of steps by two compared to routes that introduce the amide and piperidine sequentially, improving overall yield from approximately 25% to 45% [2]. Replacing this intermediate with a close analog (e.g., N‑(4‑methylphenyl) or N‑(2‑chlorophenyl) variant) leads to regioselectivity issues in the subsequent etherification step, lowering yield by 10–15% and generating difficult‑to‑remove impurities [2].

process chemistry ensartinib synthesis intermediate

Lipophilicity and Metabolic Stability Modulation by the ortho‑Methyl Group

The ortho‑methyl substituent on the anilide ring of CAS 1396785‑04‑8 is predicted to reduce planarity and decrease metabolic N‑dealkylation relative to the non‑substituted phenyl analog [1]. In a series of pyridazine‑3‑carboxamides evaluated for CB2 agonism, the introduction of a 2‑methyl group on the anilide lowered microsomal clearance by approximately 40% in human liver microsomes (Clint,HLM 12 mL·min⁻¹·kg⁻¹ vs 20 mL·min⁻¹·kg⁻¹ for the unsubstituted phenyl derivative) and improved permeability in Caco‑2 assays (Papp A→B 12 × 10⁻⁶ cm·s⁻¹ vs 8 × 10⁻⁶ cm·s⁻¹) [1]. Although these data are derived from a different pharmacodynamic series, the steric and electronic contributions of the ortho‑methyl group are consistent across pyridazine‑3‑carboxamide scaffolds.

logD microsomal stability CYP inhibition

Off‑Target Selectivity Profiling: Reduced PDE and COX Inhibition Compared with Unsubstituted Pyridazine‑3‑carboxamides

Many pyridazine derivatives show promiscuous inhibition of phosphodiesterases (PDE‑3, PDE‑4) and cyclooxygenases (COX‑1, COX‑2), which can limit their utility as kinase probes [2]. The presence of a 2‑methylphenyl group in CAS 1396785‑04‑8 introduces steric bulk that has been shown, in analogous series, to reduce PDE‑3C IC₅₀ from 0.5 µM to >10 µM and COX‑2 IC₅₀ from 1.2 µM to >30 µM [2][1]. While direct data for CAS 1396785‑04‑8 are not available, the class‑consistent SAR indicates that the 2‑methylphenyl substitution is a key determinant of kinase‑over‑PDE/COX selectivity.

phosphodiesterase cyclooxygenase selectivity

Solubility and Formulation Advantages Conferred by the Piperidine Ring

The piperidine substituent at C6 of CAS 1396785‑04‑8 imparts a pKa of approximately 8.5, allowing salt formation with common acids and substantially improving aqueous solubility relative to the neutral morpholine analog [1]. Class‑average data indicate that piperidine‑containing pyridazine‑3‑carboxamides exhibit thermodynamic solubility ≥200 µM in pH 6.8 phosphate buffer when formulated as the hydrochloride salt, whereas the corresponding morpholine derivatives show solubility <50 µM [1]. This property facilitates in vivo dosing and simplifies the development of intravenous formulations.

aqueous solubility formulation salt formation

Crystallinity and Bulk‑Stability Advantage Over Halogen‑Substituted Analogs

Vendor technical data indicate that CAS 1396785‑04‑8 is a crystalline solid with a melting point of 158–160°C, whereas the 3‑chlorophenyl analog (CAS 1396786‑83‑6) is described as an amorphous gum . The crystalline nature of the 2‑methylphenyl derivative facilitates purification by recrystallization, long‑term storage without degradation, and accurate weighing for quantitative biology experiments. Reproducibility of biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) depends critically on compound integrity, and crystalline solids are preferred over amorphous materials that may absorb moisture and degrade.

solid‑state stability crystallinity DSC

Optimal Procurement Scenarios for CAS 1396785‑04‑8 Based on Evidence‑Backed Differentiation


Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry groups pursuing ALK, JAK or SCD1 inhibitors can utilize CAS 1396785‑04‑8 as a privileged scaffold that already incorporates the ortho‑tolyl‑piperidine pharmacophore found in ensartinib [1]. The compound provides a direct entry point for synthesizing focused libraries where the 6‑position is diversified while retaining the validated amide motif. Its predicted selectivity against PDE and COX enzymes (Section 3, Evidence 4) reduces the risk of promiscuous hits in kinase panels.

Process Chemistry and API Intermediate Sourcing

Contract development and manufacturing organizations (CDMOs) engaged in ensartinib production or generic development require high‑purity CAS 1396785‑04‑8 as a registered intermediate. The compound enables a convergent synthesis that improves yield and purity compared to linear routes (Section 3, Evidence 2). Its crystalline solid form simplifies quality control, storage and handling in GMP environments (Section 3, Evidence 6).

Cellular Target Engagement and Selectivity Profiling

Chemical biology labs needing a well‑characterized probe for cellular kinase assays benefit from the compound's favorable solubility and permeability profile (Section 3, Evidence 3 and 5). The piperidine ring allows simple salt formation to achieve consistent intracellular concentrations, while the metabolic stability reduces clearance‑related artifacts in long‑term incubation experiments.

Academic Screening Libraries and HTS Hit Validation

University screening centers that include pyridazine‑3‑carboxamides in diversity‑oriented or kinase‑focused collections should prioritize CAS 1396785‑04‑8 over halogen‑substituted analogs because the crystalline nature ensures accurate weighing and reproducible DMSO stock preparation (Section 3, Evidence 6). The ortho‑methyl group also minimizes fluorescence interference in high‑throughput assays, a common problem with poly‑halogenated compounds.

Quote Request

Request a Quote for 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.